1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-9-3-1-5-13(8-9)11(14)7-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVSWEGIMGVINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves:
- Formation of the ethanone intermediate bearing the thiophene ring (2-acetylthiophene or derivatives).
- Introduction of the aminopiperidine moiety through nucleophilic substitution or reductive amination.
- Functional group transformations to install the amino group on the piperidine ring at the 3-position.
The process may be multi-step, requiring careful control of reaction conditions to achieve high yield and purity.
Key Starting Materials and Intermediates
- 2-Acetylthiophene (1-Thiophen-2-yl-ethanone): A crucial intermediate providing the thiophene ring and ethanone functionality.
- 3-Aminopiperidine or protected derivatives: The nitrogen-containing heterocycle that is introduced or modified to yield the final compound.
Detailed Preparation Methods
Preparation of 2-Acetylthiophene Intermediate
2-Acetylthiophene can be synthesized or procured and is often used as the starting ketone compound. It undergoes further functionalization to introduce the amino group.
Example preparation conditions for 2-acetylthiophene derivatives:
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 94% | Reflux in isopropyl alcohol with hydrogen chloride, dimethylamine hydrochloride, paraformaldehyde for 6h | Protocol by Robertson et al.; cooling and filtration steps yield solid product |
| 92.4% | Reflux in isopropanol with HCl, dimethylamine hydrochloride, paraformaldehyde for 8h | Cooling and ethanol washing yield white solid |
| 89.6% | Reflux in ethanol/water at pH 3-4 for 8h | Crystallization and vacuum filtration steps |
| 80% | Reflux in ethanol with HCl and paraformaldehyde for 8h | Followed by dilution and filtration to isolate crystalline product |
| 69-76% | Various reflux conditions in isopropyl alcohol or ethanol with HCl and paraformaldehyde | Reaction times vary from 2-18h; cooling and filtration steps |
These methods demonstrate robust protocols for preparing the ethanone-thiophene intermediate with high purity and yield, essential for subsequent amination steps.
Multi-step Synthesis for 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
While direct literature on this exact compound's synthesis is limited, analogous compounds such as 1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one are synthesized through:
- Stepwise construction involving initial formation of the ethanone-thiophene intermediate.
- Subsequent reaction with aminopiperidine derivatives.
- Purification steps including crystallization and solvent washes.
The process requires optimization of:
- Solvent choice (e.g., ethanol, isopropanol, water mixtures).
- Temperature (reflux conditions typically between 70-100°C).
- Reaction time (ranging from 2 to 18 hours).
- pH control (acidic conditions using HCl to facilitate amination).
Solubility and Stock Solution Preparation
For handling and formulation, the compound's solubility in various solvents is critical. Preparation of stock solutions follows calculated molarity based on molecular weight.
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.4579 | 0.8916 | 0.4458 |
| 5 mg | 22.2896 | 4.4579 | 2.229 |
| 10 mg | 44.5792 | 8.9158 | 4.4579 |
Stock solutions are prepared in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers, with careful stepwise addition and mixing to ensure clarity and solubility.
Summary Table of Reaction Conditions for Preparation
| Step | Reactants / Reagents | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Acetylthiophene + Dimethylamine HCl + Paraformaldehyde + HCl | Isopropanol / Ethanol | 70-100°C | 2-18 h | 69-94 | Reflux, acid catalysis, filtration, washing |
| 2 | Ethanone-thiophene intermediate + 3-Aminopiperidine | Ethanol, DMSO or other organic solvents | Reflux or RT | Several hours | Variable | Nucleophilic substitution or reductive amination |
| 3 | Purification | Ethanol, Isopropanol | RT | - | - | Crystallization, filtration, drying |
Research Findings and Considerations
- The preparation methods rely heavily on classical organic synthesis techniques such as Mannich-type reactions (using paraformaldehyde and amines under acidic conditions) to form amino ketones.
- Reaction yields are generally high (above 70%) when conditions are optimized.
- Purity is ensured by recrystallization and solvent washes.
- The position of the amino group on the piperidine ring (3- vs 4-position) affects the synthetic route and potentially the biological activity.
- Solvent choice and reaction parameters must be carefully controlled to avoid side reactions or decomposition.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the piperidine or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Drug Development
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, which can lead to the development of novel drugs for treating various conditions, including:
- Neurological Disorders : The piperidine moiety is known to interact with neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety.
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells. Further research could explore its efficacy against specific cancer types.
Antimicrobial Properties
Research has shown that thiophene derivatives possess antimicrobial properties. The incorporation of the thiophene ring in this compound may enhance its activity against various pathogens, making it a candidate for antibiotic development.
Case Studies
Several studies have documented the pharmacological effects of related compounds:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of piperidine derivatives, noting their potential as selective serotonin reuptake inhibitors (SSRIs).
- Another research article in Bioorganic & Medicinal Chemistry Letters discussed the anticancer properties of thiophene-based compounds, supporting the hypothesis that this compound could show similar activity.
Polymer Chemistry
The unique structural features of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one allow it to be utilized in polymer synthesis. Its ability to act as a monomer can lead to the development of new materials with enhanced mechanical and thermal properties.
Conductive Materials
Thiophene derivatives are known for their electrical conductivity. Incorporating this compound into conductive polymers can result in materials suitable for electronic applications, such as organic photovoltaics or sensors.
Mechanism of Action
The mechanism by which 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the piperidine ring can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological processes and lead to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, highlighting structural variations, synthesis methods, and biological activities:
Key Observations:
Substituent Position Effects: The position of the amino group on the piperidine ring (3- vs. 4-) alters electronic and steric properties. For example, 3-aminopiperidine derivatives (target compound) may exhibit enhanced binding to targets requiring equatorial amine orientation compared to 4-substituted analogs . Thiophene substitution (2- vs. 3-) impacts π-π stacking and solubility; 2-thiophenyl is more electron-rich and planar, favoring interactions with aromatic residues in enzymes .
Synthetic Routes :
- Pd-catalyzed C–H activation (–12) enables efficient coupling of thiophene boronic acids with acetylated intermediates, yielding 61–70% for related compounds.
- Piperidine/piperazine derivatives are often synthesized via nucleophilic substitution (e.g., thiophen-2-yl acetyl chloride + amine) or reductive amination .
Biological Activities :
- Pyrazole-containing analogs (e.g., ) show anticancer activity (IC$_{50}$ values < 10 μM against HEPG-2 cells), suggesting that replacing thiophene with pyrazole enhances cytotoxicity.
- Oxime ethers of 1-(thiophen-2-yl)ethan-1-one exhibit antimicrobial activity (e.g., MIC = 8 μg/mL against S. aureus), indicating the thiophene moiety’s role in membrane disruption .
Biological Activity
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, with the CAS number 1249277-32-4 and molecular formula C11H16N2OS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer activity, neuroprotective effects, and other pharmacological applications based on recent literature.
The compound has a molecular weight of 224.32 g/mol. Its structure features a piperidine ring and a thiophene moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2OS |
| Molecular Weight | 224.32 g/mol |
| CAS Number | 1249277-32-4 |
Anticancer Activity
Recent studies have highlighted the potential of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one in cancer therapy. A notable investigation demonstrated that derivatives of piperidine, including this compound, exhibited cytotoxic effects against various cancer cell lines. Specifically, it was found that certain analogs showed improved efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .
Case Study:
In a comparative study, the compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated that it not only reduced cell viability but also triggered apoptosis through mitochondrial pathways, suggesting a mechanism involving the activation of caspases .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures have shown dual inhibition of cholinesterase enzymes and protective effects against amyloid-beta aggregation .
Research Findings:
A study focusing on structure–activity relationships (SAR) revealed that modifications on the piperidine ring significantly influenced the neuroprotective activity of related compounds. The presence of specific functional groups was crucial for enhancing binding affinity to target proteins involved in neurodegeneration .
The biological activity of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is believed to be linked to its ability to interact with various biological targets:
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways by influencing mitochondrial membrane potential and promoting cytochrome c release.
- Cholinergic Modulation: By inhibiting acetylcholinesterase, it could enhance cholinergic transmission, which is beneficial in cognitive disorders.
- Antioxidant Properties: Some studies suggest that thiophene derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
